2-(Benzylthio)-1-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride
Description
This compound belongs to a class of piperazine-linked heterocyclic derivatives, characterized by a thiazole core substituted with a 4-methoxyphenyl group and a benzylthio moiety. The hydrochloride salt improves solubility and stability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
2-benzylsulfanyl-1-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2S2.ClH/c1-29-21-9-7-20(8-10-21)22-17-31-23(25-22)15-26-11-13-27(14-12-26)24(28)18-30-16-19-5-3-2-4-6-19;/h2-10,17H,11-16,18H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWHDRWYOJNHOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)CSCC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-1-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride typically involves a multi-step process:
Formation of the thiazole ring: : This can be achieved by condensing 4-methoxyphenyl isothiocyanate with an appropriate alpha-haloketone under controlled conditions.
Synthesis of the piperazine derivative: : This involves reacting piperazine with a suitable alkylating agent to introduce the benzylthio group.
Final assembly: : The two fragments are then coupled under conditions that promote the formation of the ethanone linkage, followed by conversion to the hydrochloride salt for enhanced solubility.
Industrial Production Methods
Large-scale production would adapt these steps to industrial settings, often involving optimization for yield, purity, and cost-effectiveness. This might include high-throughput synthesis techniques and continuous-flow chemistry to streamline the process.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The thioether group can undergo oxidation to form sulfoxides or sulfones under appropriate conditions.
Reduction: : The ketone group can be reduced to secondary alcohols using reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: : The aromatic methoxy group can be a target for nucleophilic substitution reactions, particularly under strong acidic or basic conditions.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: : Sodium borohydride, lithium aluminium hydride.
Substitution conditions: : Strong acids (e.g., sulfuric acid), strong bases (e.g., sodium hydroxide).
Major Products Formed
Oxidation products: : Sulfoxides, sulfones.
Reduction products: : Secondary alcohols.
Substitution products: : Depending on the substituents introduced during the reaction.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been shown to possess activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The incorporation of the piperazine and benzylthio groups may enhance the antimicrobial efficacy of the compound.
Anticancer Potential
Studies on thiazole-based compounds have highlighted their potential as anticancer agents. For example, compounds derived from thiazole structures have demonstrated cytotoxic effects against human hepatocellular carcinoma cell lines (HepG2) . The unique structure of 2-(Benzylthio)-1-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride may similarly exhibit promising anticancer activity through mechanisms such as apoptosis induction and inhibition of tubulin polymerization .
Anti-inflammatory Effects
The thiazole derivatives have also been explored for their anti-inflammatory properties. Compounds containing the thiazole ring have shown significant activity in reducing inflammation, which is critical in the development of new anti-inflammatory drugs . The specific interactions of this compound with inflammatory pathways remain an area for further research.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions that incorporate various chemical transformations. The strategic substitution at different positions on the thiazole and piperazine rings can significantly influence the biological activity of the resultant compounds.
Synthesis Overview
- Starting Materials : The synthesis begins with commercially available thiazole derivatives and piperazine intermediates.
- Reagents : Common reagents include coupling agents and solvents such as dimethylformamide (DMF) or dioxane.
- Reaction Conditions : Temperature and reaction time are optimized to yield high-purity products.
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated a series of thiazole derivatives against E. coli and P. aeruginosa. The results indicated that modifications in the benzylthio group significantly enhanced antimicrobial potency . This suggests that similar modifications could be applied to this compound to improve its efficacy.
Case Study 2: Anticancer Activity Screening
In another investigation, derivatives of thiazole were screened for cytotoxicity against various cancer cell lines. The findings revealed that specific substitutions at the para position of phenyl rings led to increased cytotoxic effects . This highlights the importance of structural modifications in enhancing anticancer properties.
Mechanism of Action
Molecular Targets and Pathways Involved
The detailed mechanism of action can vary based on its specific application:
Binding to biological macromolecules: : The multiple functional groups allow for interactions with proteins, potentially inhibiting or modifying their activity.
Pathway modulation: : Depending on its structure, it could modulate specific cellular pathways, particularly those involving oxidative stress or metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Properties
The compound’s 4-methoxyphenyl-thiazole and benzylthio groups distinguish it from related derivatives. Key comparisons include:
Structural and Functional Insights
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group in the target compound contrasts with electron-withdrawing substituents (e.g., -Cl, -CF₃) in urea derivatives (). Electron-rich groups may enhance binding to aromatic receptors or enzymes compared to halogenated analogs .
- Thioether vs.
- Salt Forms : The hydrochloride salt in the target compound likely enhances aqueous solubility compared to neutral thioether derivatives (e.g., 6a–6f in ), which have melting points ranging from 120–238°C .
Research Findings and Implications
- Anticancer Potential: Piperazine-thiazole derivatives (e.g., ) demonstrate antitumor activity via kinase inhibition or DNA intercalation. The target’s 4-methoxyphenyl group may modulate selectivity compared to triazole-containing analogs .
- Antimicrobial Activity : Thioether derivatives () with pyridinyl or methylthiadiazole groups show variable efficacy against microbial targets. The benzylthio group in the target compound could enhance activity against Gram-positive bacteria .
- Pharmacokinetic Optimization : The hydrochloride salt may address solubility limitations observed in neutral benzothiazole-piperazine derivatives (), improving bioavailability .
Biological Activity
The compound 2-(Benzylthio)-1-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride , a thiazole derivative, has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial , anticancer , and anticonvulsant research. This article synthesizes available data on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a thiazole moiety, a piperazine ring, and a benzylthio group. The presence of the methoxyphenyl group enhances its lipophilicity, potentially improving bioavailability.
Antimicrobial Activity
Studies have indicated that thiazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds with similar structures have shown activity against various bacterial strains comparable to standard antibiotics like norfloxacin . The minimal inhibitory concentration (MIC) for some thiazole derivatives has been reported as low as 50 μg/mL against several pathogens .
Anticancer Activity
Thiazole derivatives are recognized for their anticancer potential. Research demonstrates that compounds similar to our target compound can inhibit key proteins involved in cancer cell proliferation and survival, such as the Bcl-2 family proteins. For example, certain thiazole derivatives have shown IC50 values in the micromolar range against colorectal cancer cell lines (HCT-116 and HT-29), indicating promising anticancer efficacy .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT-116 | 9.86 ± 0.78 | Induction of apoptosis via Bcl-2 inhibition |
| Compound B | HepG2 | 2.54 ± 0.82 | ROS-mediated cell injury |
Anticonvulsant Activity
Thiazole derivatives have also been explored for their anticonvulsant properties. For instance, certain related compounds demonstrated significant protection in animal models against seizures induced by pentylenetetrazol (PTZ), suggesting a potential mechanism involving modulation of neurotransmitter systems .
The biological activity of this compound can be attributed to several mechanisms:
- Protein Interaction : The benzylthio group may interact with thiol groups in proteins, inhibiting their function.
- Metal Ion Interaction : The imidazole-like structure can chelate metal ions, affecting enzyme activities.
- Cell Membrane Penetration : The methoxyphenyl group enhances the compound's ability to penetrate cell membranes, increasing its bioavailability.
Case Studies
Recent studies have focused on the synthesis and evaluation of thiazole derivatives for their biological activities:
- Synthesis and Screening : A series of novel thiazole derivatives were synthesized and screened for antimicrobial and anticancer activities. Compounds were evaluated against various cancer cell lines and showed promising results in inhibiting cell growth through apoptosis .
- Structure-Activity Relationship (SAR) : SAR analysis revealed that modifications on the phenyl ring significantly impacted biological activity. Electron-donating groups were found to enhance activity, while bulky substituents reduced it .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
